(3S,4S)-3,4,5-trihydroxypentanal
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H10O4 |
|---|---|
Molecular Weight |
134.13 g/mol |
IUPAC Name |
(3S,4S)-3,4,5-trihydroxypentanal |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5-/m0/s1 |
InChI Key |
ASJSAQIRZKANQN-WHFBIAKZSA-N |
Isomeric SMILES |
C(C=O)[C@@H]([C@H](CO)O)O |
Canonical SMILES |
C(C=O)C(C(CO)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3s,4s 3,4,5 Trihydroxypentanal and Its Stereoisomers
Asymmetric Synthetic Routes to Chiral Aldehydes
The precise construction of chiral aldehydes, particularly those with multiple hydroxyl groups, is a formidable challenge in organic synthesis. Modern methodologies have enabled remarkable control over stereochemistry, providing access to specific stereoisomers of 3,4,5-trihydroxypentanal.
Chemoenzymatic Synthesis Using Aldolase (B8822740) Enzymes
Chemoenzymatic strategies offer a powerful and green alternative for the synthesis of complex carbohydrates and their derivatives. Aldolases, in particular, have proven to be highly effective biocatalysts for the stereocontrolled formation of carbon-carbon bonds. One notable example is the use of rabbit muscle aldolase (RAMA) in the synthesis of L-xylose and 2-deoxy-L-xylo-hexose. researchgate.net This approach utilizes achiral starting materials and employs two key enzymatic reactions to introduce the desired chirality.
The synthesis commences with the RAMA-catalyzed condensation of (3-phenylthio)propanal with dihydroxyacetone phosphate (B84403) (DHAP), yielding a C-6 skeleton with a D-threo configuration between the C-3 and C-4 positions. Subsequent diastereoselective reduction with sorbitol dehydrogenase (SDH) establishes the final stereocenter. researchgate.net Although this specific example leads to a hexose (B10828440) derivative, the principle of using aldolases like 2-deoxy-ribose-5-phosphate aldolase (DERA) can be applied to synthesize valuable chiral precursors for various applications. nih.gov The engineering of aldolases through methods like directed evolution has further expanded their substrate scope and stereoselectivity, making them invaluable tools for producing enantiomerically pure compounds. nih.gov
Transition-Metal-Catalyzed Asymmetric Transformations
Transition-metal catalysis provides a versatile platform for a wide range of asymmetric transformations, including the synthesis of polyhydroxylated compounds. A key reaction in this context is the asymmetric dihydroxylation of olefins, which allows for the stereoselective introduction of two hydroxyl groups.
A common approach involves the cis-dihydroxylation of a suitable unsaturated precursor. For instance, starting from a chiral γ-amino vinylic ester derived from Garner's aldehyde, a cis-dihydroxylation reaction can furnish protected D-xylitol and L-arabinitol azides, which are precursors to 2-amino-2-deoxy sugars. nih.gov This highlights the power of transition-metal-catalyzed dihydroxylation in setting the stereochemistry of adjacent hydroxyl groups.
The synthesis of 2-oxazolidinones, which can be precursors to chiral β-amino alcohols, has been achieved with excellent enantioselectivities (up to 96% ee) through the ruthenium(II)–NHC-catalyzed asymmetric hydrogenation of 2-oxazolones. rsc.org This demonstrates the potential of transition-metal catalysis in creating chiral building blocks that can be further elaborated into polyhydroxylated aldehydes.
Organocatalytic Approaches for Enantioselective Aldehyde Formation
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. nih.govresearchgate.netnih.gov The enantioselective synthesis of bicyclo[2.2.2]octenones via oxaziridinium-catalyzed ortho-hydroxylative phenol (B47542) dearomatization is a prime example of the intricate molecular architectures that can be accessed with high enantioselectivity using this approach. nih.govresearchgate.netnih.gov
For the synthesis of chiral aldehydes, organocatalytic conjugate addition of aldehydes to nitro-olefins can generate highly functionalized nitroaldehydes with high yield and stereoselectivity. nih.gov These intermediates can then be converted into a variety of chiral structures.
De novo Carbohydrate Synthesis Strategies Involving Polyhydroxylated Aldehydes
De novo synthesis offers a flexible approach to carbohydrates and their analogs from non-carbohydrate precursors, allowing for the creation of unnatural or rare sugars. acs.org These methods are broadly classified into direct synthesis, indirect synthesis, addition to glycals, and de novo approaches. nih.gov
In a de novo synthesis, the coupling partners are linked, and then a transition metal mediates the conversion of a carbohydrate precursor to a deoxy-sugar. nih.gov For example, the enantioselective synthesis of 2-deoxy- and 2,3-dideoxyhexoses has been achieved in 6-8 steps from furfural, utilizing a series of chemo-, regio-, and diastereoselective oxidation and reduction reactions. capes.gov.br
Multi-Component Reactions for Constructing Polyhydroxylated Aldehyde Scaffolds
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms of the starting materials. youtube.comnih.gov This strategy is particularly valuable for generating libraries of structurally diverse molecules.
The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for the rapid synthesis of diverse heterocyclic scaffolds. nih.gov For example, a four-component reaction can be utilized to generate adducts bearing a variety of functional groups that can then undergo selective cyclization to produce a diverse collection of products. nih.gov While specific examples directly yielding (3S,4S)-3,4,5-trihydroxypentanal are not abundant, the principles of MCRs are being increasingly applied to carbohydrate chemistry to create complex and diverse structures. youtube.com
Strategic Intermediates and Protecting Group Manipulation in Polyhydroxylated Aldehyde Synthesis
The synthesis of polyhydroxylated aldehydes like this compound heavily relies on the strategic use of protecting groups to mask reactive hydroxyl and aldehyde functionalities, allowing for selective transformations at other positions.
A patented method for producing 2-deoxy-L-ribose from 2-deoxy-D-ribose illustrates a typical four-step sequence: protection, activation of the 3- and 4-OH groups, inversion of stereochemistry, and deprotection. google.com This process highlights the importance of protecting the aldehyde group, often as an acetal, before proceeding with modifications of the hydroxyl groups. google.com
Common protecting groups for hydroxyl functions in ribonucleoside synthesis include the dimethoxytrityl (DMT) group for the 5'-hydroxyl, which is acid-labile. glenresearch.com For the 2'-hydroxyl, protecting groups stable to both acid and base, such as the t-butyldimethylsilyl (TBDMS) group, are often employed and can be removed with fluoride (B91410) ions. glenresearch.com In the synthesis of 2-deoxy-glycosides, photolabile protecting groups like ortho-nitrobenzyl carbonate (oNBC) offer a green and efficient alternative, as they can be removed under mild irradiation. researchgate.net
The choice of protecting groups is critical as they must be stable during the synthetic steps and then be selectively removed without affecting the rest of the molecule. umich.edu
Chemical Reactivity and Derivatization Pathways of 3s,4s 3,4,5 Trihydroxypentanal
Aldehyde Functional Group Reactivity in Chiral Polyhydroxylated Systems
The reactivity of the aldehyde group in (3S,4S)-3,4,5-trihydroxypentanal is modulated by the presence of the adjacent hydroxylated stereocenters. These groups can influence the electrophilicity of the aldehyde carbon and direct the stereochemical outcome of reactions through steric and electronic effects.
Nucleophilic Addition Reactions to the Aldehyde Moiety
The aldehyde functionality of this compound readily undergoes nucleophilic addition reactions, a cornerstone of its chemical utility. A variety of nucleophiles can be employed, leading to the formation of new carbon-carbon and carbon-heteroatom bonds at the C1 position.
One notable example is the reaction with hydroxylamine (B1172632) derivatives to form oximes. This transformation is a critical step in the synthesis of hypoxia-targeting radiopharmaceuticals. nih.gov The reaction proceeds by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic aldehyde carbon, followed by dehydration.
Furthermore, the aldehyde can participate in aldol (B89426) addition reactions. For instance, the lithium enolate of 2-acetylthiazole (B1664039) has been shown to react with similar chiral aldehydes to produce β-hydroxyalkyl 2-thiazolyl ketones. biosynth.com These reactions are often stereoselective, with the existing stereocenters in the pentanal molecule influencing the stereochemistry of the newly formed chiral centers. The stereochemical outcome can be directed by the choice of reagents and reaction conditions.
| Nucleophile | Reagent/Conditions | Product Type | Significance |
| Hydroxylamine Derivatives | Room Temperature | Oximes | Synthesis of radiopharmaceuticals nih.gov |
| Organometallic Reagents | e.g., Grignard reagents, organolithiums | Secondary Alcohols | C-C bond formation, chain extension |
| Cyanide | e.g., HCN, KCN | Cyanohydrins | Precursors to α-hydroxy acids and amino acids |
Intramolecular Cyclization and Intermolecular Condensation Reactions
In solution, this compound exists in equilibrium between its open-chain aldehyde form and cyclic hemiacetal forms. nih.gov This intramolecular cyclization occurs through the nucleophilic attack of one of the hydroxyl groups (typically C4 or C5) on the aldehyde carbon, forming a five-membered (furanose) or six-membered (pyranose) ring, respectively. nih.govmdpi.com The formation of these cyclic structures is a spontaneous process, and the cyclic forms often predominate at equilibrium. nih.gov
Intermolecular condensation reactions, such as glycosylation, are also a key feature of the reactivity of this compound and its derivatives. In these reactions, a glycosyl donor, derived from this compound, reacts with a glycosyl acceptor (an alcohol) to form a glycosidic bond. The stereoselective synthesis of β-linked 2-deoxy sugars is a significant area of research, with various methods developed to control the stereochemical outcome of the glycosylation. acs.org For example, the use of borinate catalysts with 2-deoxy glycosyl chlorides generated in situ can lead to moderately β-selective glycosylation. acs.org
Stereocontrolled Oxidation and Reduction Pathways
The aldehyde group of this compound can be selectively oxidized or reduced, providing access to other important classes of chiral molecules.
Oxidation: The aldehyde is susceptible to oxidation to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can effect this transformation, yielding (3S,4S)-3,4,5-trihydroxypentanoic acid. nih.gov Milder, more selective reagents can also be employed to achieve this oxidation while preserving the sensitive hydroxyl groups.
Reduction: The reduction of the aldehyde to a primary alcohol is a common transformation. Sodium borohydride (B1222165) (NaBH₄) is a standard reagent for this purpose, yielding (3S,4R)-pentane-1,2,3,5-tetrol. nih.gov The stereochemistry of the newly formed chiral center at C1 can be influenced by the choice of reducing agent and the protecting groups on the hydroxyls, allowing for stereocontrolled synthesis.
| Reaction Type | Reagent | Product | Stereochemical Consideration |
| Oxidation | KMnO₄ | (3S,4S)-3,4,5-Trihydroxypentanoic acid | The stereocenters at C3 and C4 are retained. |
| Reduction | NaBH₄ | (3S,4R)-Pentane-1,2,3,5-tetrol | A new stereocenter is created at C1. nih.gov |
Stereoselective Transformations and Chiral Induction Mechanisms
The inherent chirality of this compound makes it a valuable component of the "chiral pool," which comprises readily available, enantiomerically pure compounds used as starting materials in asymmetric synthesis. sigmaaldrich.com The existing stereocenters at C3 and C4 can exert significant influence on the stereochemical outcome of reactions at other positions in the molecule, a phenomenon known as chiral induction or substrate-controlled asymmetric induction.
In nucleophilic additions to the aldehyde, the stereochemistry of the product is often dictated by Felkin-Anh or related models, where the nucleophile attacks the carbonyl group from the least hindered face. The conformation of the starting material, influenced by the stereochemistry of the hydroxyl groups, plays a crucial role in determining this facial selectivity.
The use of chiral auxiliaries temporarily attached to the molecule is a powerful strategy for controlling stereochemistry. sigmaaldrich.comwikipedia.orgnih.gov While this compound itself can act as a chiral scaffold, its derivatives are often used in conjunction with other chiral auxiliaries to achieve high levels of stereoselectivity in reactions such as alkylations and aldol additions.
Synthesis of Analogues and Derivatives of this compound
The rich chemical reactivity of this compound allows for its conversion into a wide array of analogues and derivatives with significant biological and chemical interest.
Polyhydroxylated Pyrrolidines and Iminosugars
Polyhydroxylated pyrrolidines and the closely related iminosugars are important classes of compounds that often exhibit potent glycosidase inhibitory activity. acs.org this compound and its derivatives serve as key starting materials for the synthesis of these nitrogen-containing heterocycles.
A common synthetic strategy involves the reductive amination of the aldehyde or a related ketone derivative. This process introduces the nitrogen atom, which can then participate in an intramolecular cyclization to form the pyrrolidine (B122466) ring. For example, a synthetic route to 2-deoxy-L-ribose and 2-deoxy-D-xylose has been reported, which can serve as precursors for these nitrogen heterocycles. nih.gov
The synthesis of iminosugars often involves the construction of a key bicyclic piperidine (B6355638) intermediate, which can be derived from coupling a heterocyclic synthon with a chiral aldehyde. nih.gov A stereoselective procedure for preparing non-naturally occurring deoxy iminosugars of the L-series has been developed, highlighting the utility of chiral aldehydes in this field. nih.gov Furthermore, a general approach to 1-deoxy-L-iminosugars has been established, showcasing the versatility of synthetic routes starting from chiral pool materials. nih.gov
| Derivative Class | General Synthetic Strategy | Key Intermediates | Significance |
| Polyhydroxylated Pyrrolidines | Reductive amination followed by intramolecular cyclization. | Amino-polyols | Glycosidase inhibitors acs.org |
| Iminosugars | Coupling of chiral synthons, intramolecular cyclization. | Chiral aldehydes, bicyclic piperidines | Therapeutic agents |
Azasugars and Related Nitrogen-Containing Analogues
Azasugars, carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom, are of significant interest due to their potent glycosidase inhibitory activities. wgtn.ac.nzdigitalnz.org The synthesis of these nitrogen-containing analogues from chiral aldehydes like this compound often involves intramolecular reductive amination as a key cyclization step. jchemlett.com
The general process of reductive amination involves two key stages: the formation of an imine or enamine intermediate from the reaction of an aldehyde or ketone with an amine, followed by the reduction of this intermediate to form a new amine. wikipedia.orgchemistrysteps.comlibretexts.org The reaction is typically carried out in the presence of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), which selectively reduces the iminium ion in situ without significantly affecting the starting aldehyde. masterorganicchemistry.comsigmaaldrich.com
A plausible synthetic route to a piperidine azasugar from this compound would involve the initial conversion of the C5-hydroxyl group to a primary amine. This can be achieved through a sequence of reactions, such as tosylation, azidation, and subsequent reduction. The resulting amino-aldehyde would then be poised for intramolecular cyclization via reductive amination to furnish the desired polyhydroxylated piperidine. The stereochemistry of the final product is dictated by the configuration of the stereocenters in the starting aldehyde.
Table 1: Key Strategies for Azasugar Synthesis from Pentose (B10789219) Derivatives
| Starting Material (related to) | Key Reaction | Product Class | Reference |
| D-Xylose | Intramolecular Reductive Amination | Piperidine Triols | wgtn.ac.nz |
| Pentoses | Protecting-Group-Free Synthesis | Piperidine Triols | wgtn.ac.nz |
| D-Xylose Keto-sugars | Henry Reaction, Hydrogenation | Amino Sugars, Imino Sugars | nih.gov |
| D-Mannose derived dialdehyde | Double Reductive Amination | Polyhydroxylated Piperidines | researchgate.net |
C-Glycoconjugates and C-Glycopyranosyl Aldehydes Derived from Chiral Aldehydes
C-Glycoconjugates, where a carbon-carbon bond links the sugar moiety to an aglycone, are more stable towards enzymatic hydrolysis compared to their O- or N-glycoside counterparts. Chiral aldehydes such as this compound serve as valuable precursors for the synthesis of C-glycopyranosyl aldehydes, which are themselves versatile intermediates for a wide array of complex C-glycosides. semanticscholar.org
The synthesis of C-glycopyranosyl aldehydes can be achieved through various methodologies, often involving key intermediates like cyanides, alkenes, or thiazoles. semanticscholar.org A common approach is the reductive hydrolysis of protected glycosyl cyanides using reagents like diisobutylaluminium hydride (DIBAL-H) to form an intermediate aldimine, which is then hydrolyzed under mild acidic conditions to yield the aldehyde. nih.govresearchgate.net
Another powerful method for extending the carbon chain of aldehydes and forming C-C bonds is the Wittig reaction. nih.gov This reaction involves the treatment of an aldehyde with a phosphorus ylide (Wittig reagent) to produce an alkene. nih.gov For a polyhydroxylated aldehyde like this compound, prior protection of the hydroxyl groups is typically necessary to prevent side reactions. The resulting alkene can then be further functionalized, for example, through hydroboration-oxidation or ozonolysis, to generate new aldehydes or other functional groups, leading to diverse C-glycoconjugates.
The integration of these chiral aldehydes into more complex structures can be achieved through nucleophilic additions, condensations, and coupling reactions. semanticscholar.org For example, C-glycopyranosyl aldehydes have been used in three-component reactions to synthesize C-galactopyranosyl-β-lactams, which are precursors to C-glycosyl isoserines and dipeptides. semanticscholar.org
Table 2: Methodologies for the Synthesis of C-Glycosyl Aldehydes and Derivatives
| Precursor Type | Key Reagent/Reaction | Product Type | Reference |
| Glycosyl Cyanides | DIBAL-H, Reductive Hydrolysis | C-Glycosyl Aldehydes | nih.govresearchgate.net |
| Aldehydes/Ketones | Wittig Reagents | Alkenes (precursors to C-glycoconjugates) | nih.gov |
| C-Galactopyranosyl Aldehyde | Three-Component Reaction | C-Galactopyranosyl-β-lactams | semanticscholar.org |
| Glycosyl Donors | Palladium-Catalyzed Cross-Coupling | C-Aryl, C-Alkyl, C-Alkenyl Glycosides | rsc.org |
Mechanistic Investigations of Complex Synthetic Transformations
One of the most important transformations for this class of compounds is the intramolecular reductive amination to form piperidine-based azasugars. jchemlett.comnih.gov The mechanism proceeds through several key steps. First, the aldehyde reacts with a primary amine (either introduced externally or present within the molecule after a series of functional group interconversions) to form a hemiaminal intermediate. This is followed by the reversible loss of water to generate a cyclic iminium ion. wikipedia.org It is this electrophilic iminium ion that is then irreversibly reduced by a hydride reagent, such as NaBH₃CN, to yield the final saturated heterocyclic amine. chemistrysteps.commasterorganicchemistry.com The stereoselectivity of the cyclization is often controlled by the pre-existing stereocenters of the polyhydroxyalkyl chain, which direct the conformation of the transition state during the ring-closing step.
In the context of C-C bond formation, the mechanism of the Wittig reaction has been extensively studied. It begins with the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde to form a dipolar betaine (B1666868) intermediate. This betaine can then collapse to form a four-membered oxaphosphetane ring. The decomposition of the oxaphosphetane through a concerted cycloreversion process yields the desired alkene and a phosphine (B1218219) oxide byproduct. nih.gov The stereochemistry of the resulting alkene (E or Z) is influenced by factors such as the stability of the ylide and the reaction conditions. nih.gov
For polyhydroxylated systems, the interplay of protecting groups and the conformational preferences of the acyclic precursor play a significant role in the stereochemical outcome of many reactions. The hydroxyl groups can influence the reactivity of adjacent centers and can be used to direct reactions through the formation of temporary cyclic intermediates, such as acetals or boronate esters, which can lock the conformation and favor the formation of a specific stereoisomer.
Sophisticated Analytical and Characterization Techniques for Chiral Polyols and Aldehydes
Advanced Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment
Spectroscopic techniques are indispensable for determining the molecular structure and stereochemistry of chiral compounds. By interacting with molecules in specific ways, these methods generate unique spectral fingerprints that reveal information about connectivity, spatial arrangement, and chirality.
To establish the relative stereochemistry of the chiral centers, advanced NMR experiments such as the Nuclear Overhauser Effect (NOE) are employed. anu.edu.auwikipedia.org NOE experiments measure the transfer of nuclear spin polarization between spatially close nuclei. wikipedia.org For (3S,4S)-3,4,5-trihydroxypentanal, observing an NOE between specific protons would indicate their proximity in space, thereby helping to deduce the relative arrangement of the hydroxyl groups and the alkyl chain. youtube.com For instance, an NOE between the proton at C3 and the proton at C4 would provide strong evidence for their syn or anti relationship. Two-dimensional NOE spectroscopy (NOESY) is particularly powerful as it can reveal all proton-proton spatial correlations within the molecule in a single experiment. wikipedia.org
The analysis of coupling constants (J-values) from high-resolution ¹H NMR spectra also provides crucial stereochemical information. The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these couplings, the preferred conformation of the carbon backbone can be inferred, which in turn helps to assign the relative stereochemistry of the chiral centers.
Below is a hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound. Actual values would need to be determined experimentally.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (CHO) | 9.6 - 9.8 (t) | 200 - 205 |
| C2 (CH₂) | 2.5 - 2.7 (m) | 40 - 45 |
| C3 (CHOH) | 4.0 - 4.2 (m) | 70 - 75 |
| C4 (CHOH) | 3.8 - 4.0 (m) | 72 - 77 |
| C5 (CH₂OH) | 3.6 - 3.8 (m) | 60 - 65 |
Note: This table is for illustrative purposes. Actual chemical shifts may vary based on solvent and other experimental conditions.
Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound. nih.gov When coupled with a soft ionization technique like electrospray ionization (ESI), it can provide valuable structural information through fragmentation analysis. wikipedia.org ESI-MS is particularly well-suited for polyhydroxylated compounds as it minimizes fragmentation during the ionization process, typically yielding a prominent protonated molecule [M+H]⁺ or other adduct ions. wikipedia.org
In the tandem mass spectrometry (MS/MS) of a polyhydroxylated aldehyde like this compound, the protonated molecule is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides clues about the molecule's structure. Common fragmentation pathways for protonated aldehydes include the loss of carbon monoxide (CO) and water (H₂O). nih.govnist.govresearchgate.net For polyhydroxylated compounds, sequential losses of water are often observed. rsc.org The specific fragmentation pattern can sometimes help to distinguish between isomers, although it is generally not sufficient for unambiguous stereochemical assignment on its own.
A hypothetical fragmentation pattern for the [M+H]⁺ ion of this compound (MW = 134.13) in an ESI-MS/MS experiment is presented below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Interpretation |
| 135.07 | 117.06 | H₂O (18.01) | Loss of a hydroxyl group |
| 135.07 | 107.06 | CO (28.00) | Loss of the aldehyde group |
| 117.06 | 99.05 | H₂O (18.01) | Second water loss |
| 99.05 | 81.04 | H₂O (18.01) | Third water loss |
Note: This table represents a simplified, hypothetical fragmentation pattern. The actual observed fragments and their relative intensities would depend on the specific MS instrumentation and experimental conditions.
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate chiral molecules. jascoinc.comyoutube.com Chiral molecules absorb left- and right-handed circularly polarized light to different extents, and this differential absorption gives rise to a CD spectrum. jascoinc.com The CD spectrum is highly sensitive to the three-dimensional structure of a molecule, making it a powerful tool for stereochemical analysis. acs.org
For a chiral polyol like this compound, the CD spectrum is influenced by the spatial arrangement of its chromophores (in this case, the aldehyde group) and the surrounding chiral centers. The sign and magnitude of the Cotton effect, which is the characteristic signal in a CD spectrum around an absorption band, can be used to determine the absolute configuration of a molecule by comparing it with the spectra of known compounds or by applying empirical rules such as the Octant Rule for ketones and aldehydes. youtube.comyoutube.com The Cotton effect can be positive or negative, depending on the stereochemistry of the molecule. While CD spectroscopy is a powerful tool, its application to a flexible molecule like this compound can be complex due to the presence of multiple conformers in solution.
Chromatographic and Electrophoretic Enantioseparation Techniques
Chromatographic and electrophoretic methods are essential for the separation of enantiomers and diastereomers, allowing for the determination of enantiomeric purity and the isolation of individual stereoisomers. wikipedia.org
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating components of a mixture. For the separation of enantiomers, a chiral stationary phase (CSP) is employed. nih.gov These stationary phases are themselves chiral and interact diastereomerically with the enantiomers of the analyte, leading to different retention times. jsmcentral.org
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for the separation of a broad range of chiral compounds, including polyols. nih.govspringernature.comelte.hu The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide polymer. youtube.com For a polar molecule like this compound, a hydrophilic interaction liquid chromatography (HILIC) mode with a polysaccharide-based CSP could be a suitable approach. nih.gov The choice of mobile phase, often a mixture of an organic solvent and a small amount of an additive, is crucial for achieving optimal separation. elte.hu In some cases, diastereomers of a compound can also be separated using normal-phase HPLC on an achiral silica (B1680970) gel column. nih.govresearchgate.netresearchgate.net
The table below illustrates a hypothetical HPLC method for the enantiomeric separation of a trihydroxypentanal.
| Parameter | Condition |
| Column | Chiralpak® IA (amylose-based CSP) |
| Mobile Phase | Hexane/Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
| Expected Result | Baseline separation of (3S,4S) and (3R,4R) enantiomers |
Note: This is an exemplary method. The actual conditions would require optimization.
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. To analyze non-volatile compounds like polyols, they must first be converted into more volatile derivatives. nih.govresearchgate.net A common derivatization method is silylation, which replaces the acidic protons of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.
For the enantioseparation of chiral compounds by GC, a chiral stationary phase is used. chromatographyonline.comchromatographyonline.com Cyclodextrin-based CSPs are widely employed for this purpose. gcms.cz These cyclic oligosaccharides have a chiral cavity that can form inclusion complexes with the analyte molecules, leading to enantiomeric separation based on the stability of the diastereomeric complexes formed. chromatographyonline.com The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical for achieving successful separation. chromatographyonline.com
Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column. chromatographyonline.com This indirect approach can be effective but requires a chiral derivatizing agent of high enantiomeric purity.
Capillary Electrophoresis (CE) for Enantiomeric Resolution
Capillary Electrophoresis (CE) is a highly efficient analytical technique used to separate ionic species based on their charge-to-hydrodynamic size ratio in an electric field. For the separation of enantiomers, which possess identical physical properties, a chiral selector is incorporated into the background electrolyte. chromatographytoday.com The enantiomers form transient, diastereomeric complexes with the chiral selector, and these complexes exhibit different effective electrophoretic mobilities, enabling their separation. chromatographytoday.com
CE offers significant advantages, including remarkable separation efficiency, rapid analysis times, and minimal consumption of both sample and reagents, positioning it as an environmentally friendly analytical method. chromatographytoday.comnih.gov It is especially effective for the analysis of polar and hydrophilic compounds, such as the polyol this compound. chromatographytoday.com
The success of a chiral CE separation hinges on the careful optimization of several parameters. The most critical factor is the choice of the chiral selector. Cyclodextrins and their derivatives are widely used for their ability to form inclusion complexes with a broad range of molecules. nih.gov Other key parameters that require fine-tuning include the concentration of the chiral selector, the pH and composition of the background electrolyte, the capillary temperature, and the applied voltage, all of which can influence the resolution and migration time of the enantiomers. nih.govmdpi.com The hyphenation of CE with mass spectrometry (CE-MS) further enhances its capabilities by providing both high separation efficiency and sensitive, selective detection. nih.gov
Table 1: Key Parameters in Chiral Capillary Electrophoresis Method Development
| Parameter | Description | Common Choices & Considerations for Polyols | Impact on Separation |
|---|---|---|---|
| Chiral Selector (CS) | A chiral molecule added to the background electrolyte to induce separation. | Native cyclodextrins (β-CD, γ-CD), derivatized cyclodextrins (e.g., succinylated-β-CD, hydroxypropyl-β-CD), chiral crown ethers. nih.gov | Directly enables enantiomeric recognition. The type and degree of substitution on a CD can dramatically alter selectivity. |
| CS Concentration | The amount of chiral selector in the electrolyte. | Typically in the range of 5-50 mM. | Affects the extent of complexation. An optimal concentration exists; too low or too high can lead to poor resolution. |
| Background Electrolyte (BGE) pH | Controls the charge of the analyte and the electroosmotic flow (EOF). | Borate, phosphate (B84403), or acetate (B1210297) buffers. For neutral polyols, high pH (e.g., 9-11) is often used to induce partial ionization of hydroxyl groups. nih.gov | Crucial for charged analytes and for controlling the EOF. Affects the interaction between the analyte and the selector. |
| Temperature | The temperature of the capillary during the run. | Typically controlled between 15-35 °C. | Influences buffer viscosity, analyte mobility, and the kinetics and thermodynamics of the analyte-selector interaction. |
| Applied Voltage | The electric field strength across the capillary. | Usually in the range of 10-30 kV. | Higher voltage leads to shorter analysis times but can cause Joule heating, which may degrade resolution. |
Supercritical Fluid Chromatography (SFC) in Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for chiral separations, particularly within the pharmaceutical industry. selvita.comnih.gov This method utilizes a supercritical fluid, typically carbon dioxide (CO₂), as the primary component of the mobile phase. chromatographyonline.com Supercritical CO₂ is non-toxic, non-flammable, and can be recycled, making SFC a "green" and sustainable technology compared to traditional liquid chromatography. selvita.com
The unique properties of supercritical fluids, such as low viscosity and high diffusivity, allow for high flow rates and rapid separations without generating high backpressures. nih.govresearchgate.net This results in significantly shorter analysis times, often 3 to 5 times faster than high-performance liquid chromatography (HPLC). researchgate.net To enhance the elution of polar compounds like this compound, an organic solvent, known as a modifier (e.g., methanol), is added to the CO₂ mobile phase. chromatographyonline.com
The cornerstone of chiral SFC is the chiral stationary phase (CSP), which is responsible for the enantioselective separation. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely used and have proven effective for a broad spectrum of chiral molecules. nih.gov The differential interactions between the enantiomers and the CSP lead to their separation. SFC is not only a powerful analytical tool but is also readily scalable for preparative applications to isolate pure enantiomers. nih.gov
Table 2: Comparison of Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) for Chiral Separations
| Parameter | Supercritical Fluid Chromatography (SFC) | Normal-Phase HPLC (NP-HPLC) |
|---|---|---|
| Primary Mobile Phase | Supercritical Carbon Dioxide (CO₂) | Organic Solvents (e.g., Hexane, Heptane) |
| Analysis Speed | Very Fast (typically 3-5x faster than HPLC) researchgate.net | Slower |
| Solvent Consumption | Low consumption of organic modifiers. | High consumption of organic solvents. |
| Environmental Impact | "Green" - Reduced use of toxic solvents. selvita.com | Higher environmental impact due to solvent use and disposal. |
| Operating Pressure | Lower back pressure for a given flow rate. researchgate.net | Higher back pressure. |
| Column Equilibration | Very fast. nih.gov | Slower, especially after gradient elution. |
| Sample Throughput | High, suitable for high-throughput screening. youtube.com | Lower. |
| Scalability | Excellent for both analytical and preparative scale. nih.gov | Scalable, but solvent costs can be prohibitive. |
Emerging Technologies for Chiral Recognition and Sensing
Beyond established chromatographic techniques, new technologies are being developed to offer novel, rapid, and highly sensitive methods for identifying and quantifying enantiomers.
Chiral Nanoparticles in Enantiomeric Recognition and Detection
An innovative approach to chiral analysis involves the use of nanoparticles as sensing platforms. mdpi.com This technology is based on modifying the surface of nanoparticles with chiral ligands, such as amino acids or cyclodextrins, which act as chiral selectors. researcher.liferesearchgate.net These functionalized nanoparticles can selectively interact with one enantiomer over the other in a racemic mixture. researcher.life
The mechanism of recognition relies on the formation of a stable complex between the chiral selector on the nanoparticle and one of the enantiomers, often following a three-point interaction model. researchgate.net This selective binding can be used not only for detection but also for separation, as the nanoparticle-bound enantiomer can be removed from the solution by filtration or centrifugation. mdpi.com
A significant advantage of this technology is its potential for creating simple, field-portable sensors. For example, the selective binding of an analyte to gold or silver nanoparticles can induce their aggregation, resulting in a distinct color change that is visible to the naked eye or can be quantified with a simple UV-Vis spectrometer. mdpi.com This provides an instantaneous method for chiral analysis. mdpi.com
Table 3: Examples of Chiral Nanoparticles for Enantiomeric Recognition
| Nanoparticle Type | Chiral Selector / Ligand | Detection Principle | Example Target Analytes |
|---|---|---|---|
| Gold Nanoparticles (AuNPs) | Cysteine | Colorimetric / Aggregation | Amino Acids, Chiral Drugs |
| Silver Nanoparticles (AgNPs) | Uridine 5'-triphosphate (UTP) | Colorimetric / Aggregation mdpi.com | Cysteine mdpi.com |
| Magnetic Nanoparticles (Fe₃O₄) | β-Cyclodextrin | Enantioselective extraction followed by analysis. mdpi.com | Amino Acids, Dansylated Amino Acids mdpi.com |
| Quantum Dots (QDs) | Chiral Ligands (e.g., N-acetyl-L-cysteine) | Fluorescence / Circularly Polarized Luminescence | Amino Acids, Drugs |
| Carbon Nanotubes (CNTs) | Coating with Chiral Ionic Liquid | Chromatographic Separation (as stationary phase) researcher.life | Various Racemic Compounds researcher.life |
Multi-dimensional Separation Techniques for Complex Polyhydroxylated Mixtures
Complex mixtures containing numerous polyhydroxylated compounds, such as those derived from biological or synthetic sources, present a significant analytical challenge due to the high number of potential isomers. A single chromatographic separation is often insufficient to resolve all components. Multi-dimensional (MD) separation techniques provide a powerful solution by combining two or more independent separation methods into a single, integrated analysis. nih.govnih.gov
The core principle of MD chromatography is orthogonality, which means that the separation mechanisms of the different dimensions are as distinct as possible. multidlc.org For example, a first-dimension separation might be based on polarity using Hydrophilic Interaction Liquid Chromatography (HILIC), while the second dimension employs a chiral stationary phase to separate enantiomers. multidlc.org Fractions from the first dimension are automatically transferred to the second dimension column using a specialized interface, such as a multi-port switching valve. multidlc.org
Table 4: Examples of Orthogonal Separation Modes for Multi-Dimensional Analysis of Complex Polar Mixtures
| First Dimension (¹D) | Second Dimension (²D) | Basis of Separation (¹D x ²D) | Applicability |
|---|---|---|---|
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Reversed-Phase Liquid Chromatography (RPLC) | Polarity x Hydrophobicity multidlc.org | Separating compounds with a wide range of polarities. |
| Size Exclusion Chromatography (SEC) | Reversed-Phase Liquid Chromatography (RPLC) | Size x Hydrophobicity | Analysis of polymers or large biomolecules and their smaller adducts. |
| Ion-Exchange Chromatography (IEX) | Reversed-Phase Liquid Chromatography (RPLC) | Charge x Hydrophobicity | Separating charged and neutral species in a complex matrix. |
| Normal Phase Liquid Chromatography (NPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Polarity x Enantioselectivity nih.gov | Resolving enantiomers within groups of isomers separated by polarity. |
| Capillary Electrophoresis (CE) | Mass Spectrometry (MS) | Charge/Size Ratio x Mass-to-Charge Ratio nih.gov | High-efficiency separation of charged analytes with definitive identification. |
Computational and Theoretical Studies of 3s,4s 3,4,5 Trihydroxypentanal Systems
Quantum Chemical Computations for Electronic Structure and Reactivity Profiling
Quantum chemical computations are foundational in modern chemistry for predicting molecular properties. For (3S,4S)-3,4,5-trihydroxypentanal, these methods illuminate the distribution of electrons and the inherent reactivity of the molecule, which is governed by its aldehyde functional group and multiple hydroxyl substituents.
Density Functional Theory (DFT) has become a vital tool for investigating the mechanisms of chemical reactions. mdpi.comdiva-portal.org By calculating the electron density of a system, DFT can accurately predict the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of how this compound participates in reactions such as nucleophilic additions at its aldehyde group or oxidations.
For instance, DFT can be employed to model the reaction pathway of this compound with a nucleophile. The calculations can determine the activation energies for different potential routes, revealing the most likely mechanism. bit.edu.cn Furthermore, in stereoselective reactions, where one stereoisomer is preferentially formed, DFT is instrumental. It can calculate the energies of the different diastereomeric transition states, explaining and predicting the observed stereochemical outcome. mdpi.com This is particularly relevant for understanding the synthesis of specific stereoisomers of polyhydroxylated compounds.
Table 1: Hypothetical DFT-Calculated Energies for a Reaction Intermediate
This table illustrates how DFT could be used to compare the stability of intermediates leading to different stereoisomers in a hypothetical reaction involving this compound.
| Intermediate Stereoisomer | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |
| Intermediate A (leads to R product) | -458.7654 | 0.0 |
| Intermediate B (leads to S product) | -458.7621 | 2.07 |
By systematically rotating the single bonds within the molecule, researchers can identify the most stable, low-energy conformations. These calculations often reveal that stability is dictated by a delicate balance of factors, including steric hindrance between bulky groups and stabilizing intramolecular hydrogen bonds between the hydroxyl groups. beilstein-journals.orgmdpi.com Comparing the energetic stability of different stereoisomers, such as this compound and its diastereomer (3R,4R)-3,4,5-trihydroxypentanal, can elucidate why one may be more prevalent or biologically active than another.
Table 2: Example of Calculated Relative Stabilities of this compound Conformers
This interactive table provides a hypothetical comparison of the energetic stability of different spatial arrangements (conformers) of the molecule.
| Conformer | Key Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Stabilizing Interactions |
| Extended Chain | 180° | 0.0 | Minimal steric hindrance |
| Bent Conformer 1 | 60° | 1.5 | O3-H···O5 Hydrogen Bond |
| Bent Conformer 2 | -60° | 2.1 | O4-H···O-aldehyde Hydrogen Bond |
Molecular Modeling of Catalytic Pathways and Substrate-Catalyst Interactions
Many chemical transformations, including the synthesis of valuable products from sugars, rely on catalysts. researchgate.netmdpi.com Molecular modeling techniques, such as molecular dynamics (MD) and DFT, can simulate the entire catalytic cycle at an atomic level. compphys.cn These simulations can reveal how this compound (the substrate) binds to the active site of a catalyst and how the catalyst facilitates its conversion into a product.
For example, in the conversion of hexose (B10828440) sugars to pentose (B10789219) sugars, computational studies can clarify the role of the catalyst's acidity and the solvent in directing the reaction towards the desired product. compphys.cn By modeling the interactions between the hydroxyl groups of the sugar and the functional groups of the catalyst, researchers can understand the key binding events that precede the chemical reaction. This knowledge is crucial for designing new and more efficient catalysts for the synthesis or conversion of compounds like this compound. researchgate.net
Table 3: Simulated Interactions in a Hypothetical Catalytic Dehydration of this compound
This table outlines key interactions between the substrate and a hypothetical acid catalyst, as might be determined through molecular modeling.
| Interacting Group (Substrate) | Interacting Group (Catalyst) | Interaction Type | Estimated Interaction Energy (kcal/mol) |
| C1-Aldehyde Oxygen | Lewis Acid Site (e.g., Sn-Beta Zeolite) | Coordination | -15.2 |
| C3-Hydroxyl | Brønsted Acid Site (H+) | Hydrogen Bond (Donor) | -7.5 |
| C4-Hydroxyl | Basic Site | Hydrogen Bond (Acceptor) | -5.1 |
| C5-Hydroxyl | Solvent (e.g., DMSO) | Hydrogen Bond | -4.8 |
In Silico Studies of Biomolecular Recognition and Binding Interactions
In silico studies are instrumental in the field of molecular biology and drug discovery for predicting how a small molecule like this compound will interact with biological macromolecules such as proteins and enzymes. researchgate.netgrafiati.com These computational approaches can screen vast numbers of interactions quickly, providing a roadmap for subsequent experimental work. researchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net For this compound, docking studies can be used to place it into the active site of an enzyme, for example, an enzyme from the pentose phosphate (B84403) pathway, to predict its binding mode. nih.gov
The process generates numerous possible binding poses and then uses a scoring function to estimate the binding affinity for each pose. A high score suggests a favorable interaction. These studies can identify key amino acid residues in the enzyme's active site that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the sugar molecule. This information is invaluable for understanding the substrate specificity of enzymes and for designing inhibitor molecules. openbioinformaticsjournal.com
Table 4: Hypothetical Docking Results for this compound with an Aldose Reductase Active Site
This interactive table shows sample results from a computational docking simulation, predicting binding affinity and key interactions.
| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
| 1 | -7.8 | Tyr48, His110, Trp111 | 3 |
| 2 | -7.2 | Trp20, Val47, Leu300 | 2 |
| 3 | -6.9 | Tyr48, Cys298, Leu300 | 2 |
Chirality is a central theme in biology, as enzymes and receptors are often highly selective for one stereoisomer over another. nih.gov Computational methods, particularly molecular dynamics (MD) simulations, provide profound insights into the mechanisms of chiral recognition. nih.gov MD simulations model the movement of every atom in a system over time, allowing researchers to observe the dynamic process of a ligand binding to a protein.
Table 5: Comparative Analysis of Chiral Interactions from a Hypothetical Molecular Dynamics Simulation
This table illustrates how MD simulations could be used to compare the interactions of two stereoisomers within a chiral binding pocket.
| Stereoisomer | Average Binding Free Energy (kcal/mol) | Average Number of H-Bonds | Key Differentiating Interaction |
| This compound | -8.2 | 4.1 | Stable H-bond between C4-OH and Aspartic Acid residue |
| (3R,4R)-3,4,5-trihydroxypentanal | -6.5 | 2.9 | Steric clash between C3-OH and Phenylalanine residue |
Structure-Activity Relationship (SAR) Derivations from Theoretical Models
The exploration of structure-activity relationships (SAR) through computational and theoretical models provides a powerful lens for understanding how the chemical structure of a compound like this compound influences its biological activity. While specific, in-depth theoretical studies and quantitative structure-activity relationship (QSAR) models for this compound are not extensively available in public-domain scientific literature, we can infer likely SAR principles based on computational studies of related deoxy sugars and their interactions with biological targets. researchgate.netnih.gov These studies, often employing techniques like molecular docking and 3D-QSAR, help to elucidate the key structural features governing the efficacy of this class of molecules. rsc.orgnih.gov
Theoretical models for deoxy sugars, which are analogues of natural substrates, are crucial in predicting whether they will act as substrates or inhibitors of enzymes such as glycosidases and glycosyltransferases. researchgate.netnih.gov The absence of the hydroxyl group at the C2 position, as is the case in this compound, is a critical modification that significantly alters the molecule's electronic and conformational properties compared to its parent sugar, L-xylose. This deoxygenation is recognized as a key factor influencing biological roles, including receptor affinity and the efficacy of therapeutic agents. nih.gov
Molecular docking simulations on related deoxy sugar derivatives have highlighted the importance of specific hydroxyl groups for binding affinity within enzyme active sites. For instance, the remaining hydroxyl groups at the C3, C4, and C5 positions of this compound are predicted to be critical for forming hydrogen bond networks with amino acid residues in a target protein. The precise stereochemistry of these hydroxyl groups is also paramount, as it dictates the spatial arrangement of these hydrogen bond donors and acceptors, ultimately affecting the stability of the enzyme-inhibitor complex.
While detailed research findings from theoretical models specifically for this compound are limited, the following tables present hypothetical data based on the principles of SAR derived from computational studies of analogous deoxy sugar inhibitors. These tables illustrate the types of data that would be generated from such studies and the structure-activity relationships that could be derived.
Table 1: Hypothetical Molecular Docking Scores of this compound Analogues against a Target Glycosidase
| Compound/Analogue | Modification | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
| This compound | - | -7.2 | Hydrogen bonds with Asp-120, Glu-340 |
| 3-O-methyl derivative | Methylation at C3-OH | -6.5 | Loss of H-bond with Asp-120 |
| 4-deoxy derivative | Removal of C4-OH | -5.8 | Loss of H-bond with Glu-340 |
| 5-O-methyl derivative | Methylation at C5-OH | -6.9 | Minor change in binding energy |
| C1-carboxylic acid derivative | Oxidation of aldehyde | -8.1 | Additional ionic interaction with Arg-250 |
This data is illustrative and intended to represent the type of information obtained from molecular docking studies.
From the hypothetical data in Table 1, a clear SAR can be derived. The hydroxyl groups at positions C3 and C4 appear to be crucial for strong binding to the target enzyme, as their removal or modification leads to a significant decrease in predicted binding energy. The aldehyde group at C1, while important, could potentially be modified to a carboxylic acid to form additional, stronger interactions with a suitably positioned basic residue in the active site.
Table 2: Hypothetical 3D-QSAR Field Contributions for Glycosidase Inhibition
| Field Type | Favorable Contribution Regions | Unfavorable Contribution Regions |
| Steric | Bulkier substituents tolerated near C5 | Bulky groups near C3 and C4 clash with the receptor |
| Electrostatic | Negative electrostatic potential near C1 (aldehyde) | Positive electrostatic potential near the hydroxyl groups |
This data is illustrative and based on general principles of 3D-QSAR studies.
The hypothetical 3D-QSAR data in Table 2 further refines the SAR. It suggests that while modifications at the C5 position might be well-tolerated and could be a site for introducing groups to improve pharmacokinetic properties, the stereochemistry and electronic properties of the C3 and C4 hydroxyls are critical and less amenable to modification. The aldehyde at C1 is highlighted as a key region for electrostatic interactions.
Research Applications and Broader Academic Significance of 3s,4s 3,4,5 Trihydroxypentanal
Role as a Chiral Synthon and Building Block in Complex Organic Synthesis
(3S,4S)-3,4,5-Trihydroxypentanal is a valuable chiral synthon in organic synthesis. Its utility stems from its densely functionalized and stereochemically defined structure. As a chiral building block, it provides a pre-defined stereochemical framework that chemists can incorporate into larger, more complex molecules, thereby avoiding the need for challenging asymmetric synthesis steps later in a synthetic sequence.
The aldehyde group is a key reactive site, readily undergoing nucleophilic addition and other transformations to build carbon-carbon or carbon-heteroatom bonds. The hydroxyl groups can be selectively protected and deprotected, allowing for regioselective modifications at different positions of the molecule. This high degree of functional group compatibility and stereochemical control makes it an attractive starting material for the synthesis of a wide array of target molecules with specific three-dimensional structures. Furthermore, it can be employed as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, and then subsequently removed.
Contributions to Fundamental Carbohydrate Chemistry and Deoxy Sugar Research
As a member of the deoxy sugar family, this compound plays a role in advancing fundamental carbohydrate chemistry. Deoxy sugars are carbohydrates that have had a hydroxyl group replaced with a hydrogen atom. They are integral components of numerous biologically important molecules, including nucleic acids (like 2-deoxy-D-ribose in DNA) and various natural products with potent biological activities.
Research involving this compound and its isomers contributes to a deeper understanding of the structure, reactivity, and biological roles of these essential biomolecules. Studies on its synthesis and chemical transformations provide insights into the chemical behavior of deoxy sugars, including their conformational preferences and the influence of their stereochemistry on their interactions with enzymes and other biological macromolecules. This fundamental knowledge is crucial for the development of new synthetic methodologies for accessing complex carbohydrates and for elucidating their functions in biological systems.
Development of Novel Catalytic Systems Utilizing Chiral Aldehydes
The synthesis of enantiomerically pure compounds like this compound often relies on sophisticated catalytic systems. One common approach involves the oxidation of precursor molecules such as pentose (B10789219) sugars or their derivatives, which requires specific catalysts and controlled reaction conditions to achieve the desired stereochemistry. The industrial-scale production of this compound may necessitate the use of advanced catalytic systems designed to maximize yield and purity while minimizing waste.
Conversely, chiral aldehydes themselves, including derivatives of this compound, can be utilized in the development of novel catalytic processes. The stereogenic centers and functional groups of these molecules can be incorporated into ligands for metal catalysts or used as organocatalysts to induce chirality in a wide range of chemical transformations. Research in this area focuses on leveraging the inherent chirality of molecules like this compound to design new, efficient, and highly selective catalysts for asymmetric synthesis.
Intermediate in the Synthesis of Complex Natural Products and Bioactive Scaffolds
The structural features of this compound make it an important intermediate in the total synthesis of complex natural products and the construction of novel bioactive scaffolds. Many natural products, particularly those with antibiotic, antiviral, or anticancer properties, contain deoxy sugar moieties or polyhydroxylated acyclic fragments that can be derived from this chiral building block.
Table 1: Examples of Research Applications
| Research Area | Application of this compound |
|---|---|
| Organic Synthesis | Used as a chiral building block and auxiliary. |
| Medicinal Chemistry | Investigated as a precursor for drug development. |
| Biochemistry | Studied for its role in metabolic pathways. |
| Industrial Chemistry | Utilized in the production of fine chemicals. |
Applications in the Exploration of Novel Pharmacophores and Compound Library Enrichment
In the field of medicinal chemistry and drug discovery, the exploration of novel pharmacophores—the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity—is of paramount importance. The unique stereochemistry and distribution of hydroxyl groups in this compound make it a valuable scaffold for this purpose.
By modifying its structure, chemists can generate libraries of diverse compounds. These libraries can then be screened against various biological targets to identify new lead compounds for drug development. The inherent chirality and polyhydroxylated nature of the this compound scaffold allow for the creation of molecules with the potential for specific and high-affinity interactions with biological macromolecules, such as enzymes and receptors. This makes it a useful tool for enriching compound libraries with drug-like molecules that explore new regions of chemical space.
Q & A
Q. What spectroscopic methods are recommended for characterizing the stereochemistry of (3S,4S)-3,4,5-trihydroxypentanal?
Methodological Answer: The stereochemical configuration of this compound can be confirmed using:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR : Assign diastereotopic protons and carbons using coupling constants (e.g., J values for vicinal hydroxyl groups). For example, in the related isomer (3S,4R)-3,4,5-trihydroxypentanal (2-Deoxy-D-ribose), distinct splitting patterns at δ 3.5–4.5 ppm indicate hydroxyl group interactions .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (e.g., m/z 134.131 for C5H10O4) .
- X-ray Crystallography : For crystalline derivatives, absolute configuration determination via anomalous scattering.
Q. How can researchers mitigate oxidative degradation during storage of this compound?
Methodological Answer:
- Storage Conditions :
- Use amber vials under inert gas (N2/Ar) at –20°C to minimize air exposure and light-induced oxidation.
- Avoid aqueous solutions unless stabilized with antioxidants (e.g., 0.1% w/v ascorbic acid).
- Stability Monitoring :
- Periodic HPLC analysis (C18 column, H2O/MeCN mobile phase) to detect aldehyde oxidation products (e.g., carboxylic acids).
Advanced Research Questions
Q. What computational strategies predict the enzymatic reactivity of this compound in metabolic pathways?
Methodological Answer:
- Docking Simulations : Use tools like AutoDock Vina to model interactions with enzymes (e.g., aldose reductase or transketolases).
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study transition states for hydroxyl group participation in redox reactions.
- Metabolic Flux Analysis (MFA) : Track 13C-labeled (3S,4S)-trihydroxypentanal in cell cultures to map carbon flow in pentose phosphate pathways .
Q. How does stereochemical inversion at C3/C4 affect the biological activity of trihydroxypentanal derivatives?
Methodological Answer:
- Comparative Studies : Synthesize epimers (e.g., (3S,4S) vs. (3S,4R)) and evaluate:
- Structural Insights : Compare X-ray structures of enzyme-ligand complexes to identify stereospecific hydrogen-bonding networks.
Q. What synthetic routes achieve high enantiomeric excess (ee) for this compound?
Methodological Answer:
- Asymmetric Catalysis :
- Sharpless Epoxidation or Jacobsen Hydrolysis to install stereocenters .
- Enzymatic resolution using lipases (e.g., Candida antarctica) for chiral separation.
- Protecting Group Strategy :
- Temporarily mask hydroxyls with acetyl or benzyl groups to prevent side reactions.
- Final deprotection under mild conditions (e.g., NaOMe/MeOH for acetyl groups).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
